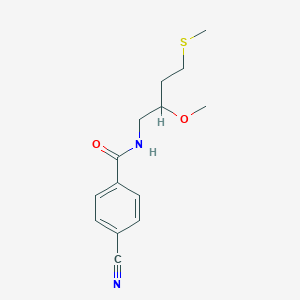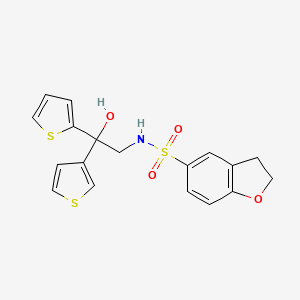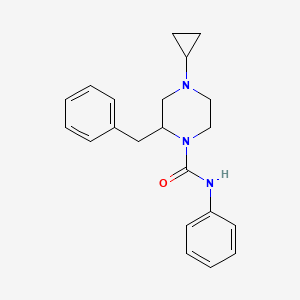![molecular formula C19H22N6O2 B2912139 5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034395-32-7](/img/structure/B2912139.png)
5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its multifunctional properties. The specific molecular structure provides it with unique physicochemical characteristics and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:
Starting Material Preparation: : Often begins with the synthesis of 4-(pyridin-2-yloxy)cyclohexanone from cyclohexanone and 2-hydroxypyridine via an etherification reaction.
Formation of Triazolo[1,5-a]pyrimidine Core: : This step involves cyclization reactions using appropriate nitrogen-containing reagents to form the triazolo[1,5-a]pyrimidine ring.
Carboxamide Formation: : The compound 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid chloride is reacted with the amine group of the prepared cyclohexane derivative under basic conditions to form the final amide.
Industrial Production Methods: Large-scale synthesis would involve the optimization of reaction conditions to maximize yield and purity, using continuous flow processes and employing catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound may undergo oxidative transformations, particularly at the methyl groups attached to the triazolopyrimidine core.
Reduction: : Selective reduction of certain functional groups like the carboxamide might be possible under mild conditions.
Substitution: : The pyridine ring allows for various substitution reactions, such as halogenation or nitration, depending on the conditions employed.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nitric acid under controlled conditions.
Oxidized Products: : May form carboxylic acids or aldehydes.
Reduced Products: : Could lead to formation of amine derivatives or hydrocarbon chains.
Substitution Products: : Diverse derivatives with functional groups replacing hydrogen atoms on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: : Used as a ligand in metal-catalyzed reactions due to its nitrogen-containing heterocyclic structure.
Organic Synthesis: : Acts as a building block for more complex organic molecules.
Enzyme Inhibitors: : Potentially inhibits enzymes due to its ability to bind to active sites through its triazolopyrimidine core.
Protein Interactions: : Research into its binding with specific proteins or receptors for drug design.
Drug Development: : Explored for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Diagnostics: : Utilized in the development of diagnostic reagents due to its specific binding properties.
Material Science: : Integrated into polymers or materials to enhance certain properties like strength or chemical resistance.
Agriculture: : Possible use in the development of agrochemicals for pest control or plant growth regulation.
Wirkmechanismus
Molecular Targets: The triazolopyrimidine core may interact with various biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: Could involve pathways like MAPK/ERK for cell proliferation or NF-κB for inflammation, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
5,7-Dimethyltriazolopyrimidines: : Differ primarily in the substituents attached to the core structure.
Cyclohexylcarboxamides: : Related through the cyclohexane-carboxamide portion, though varying in the attached aromatic groups.
Uniqueness: The combination of the pyridine ring with the triazolopyrimidine core provides a unique spatial configuration and electronic properties, differentiating it from other similar structures in terms of binding affinity and reactivity.
Hope this satisfies your curiosity about 5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide!
Eigenschaften
IUPAC Name |
5,7-dimethyl-N-(4-pyridin-2-yloxycyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-12-11-13(2)25-19(21-12)23-17(24-25)18(26)22-14-6-8-15(9-7-14)27-16-5-3-4-10-20-16/h3-5,10-11,14-15H,6-9H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTYBGUDKGSGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3CCC(CC3)OC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
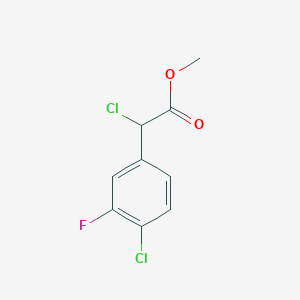
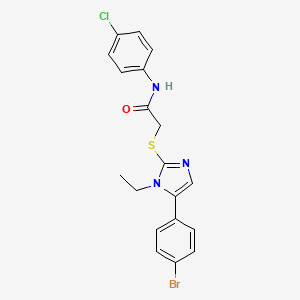
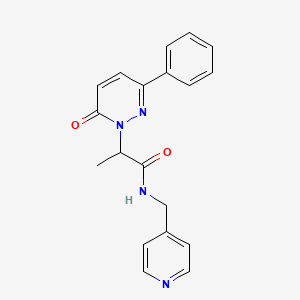
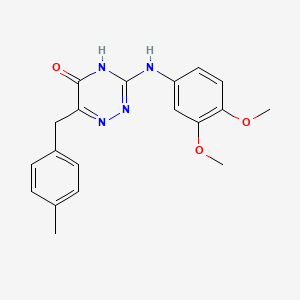
![2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2912062.png)
![methyl1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate](/img/structure/B2912063.png)
![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2912065.png)
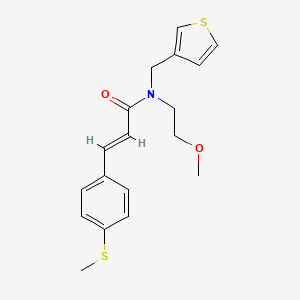
![2-{[1-(prop-2-enoyl)-1,2,3,4-tetrahydroquinolin-5-yl]oxy}acetamide](/img/structure/B2912068.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2912071.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2912072.png)
